molecular formula C19H22N4O4S B5716703 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(pyridin-3-ylmethyl)benzamide

4-(4-acetylpiperazin-1-yl)sulfonyl-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B5716703
M. Wt: 402.5 g/mol
InChI Key: JOFPXJUCDVZUAO-UHFFFAOYSA-N
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Description

4-(4-acetylpiperazin-1-yl)sulfonyl-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a piperazine ring, a sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound are less commonly documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions, yields, and purity to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-acetylpiperazin-1-yl)sulfonyl-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, in the context of its anti-tubercular activity, the compound is believed to inhibit key enzymes involved in the survival and replication of Mycobacterium tuberculosis . The molecular pathways affected by this compound include those related to cell wall synthesis and energy metabolism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and benzamide analogs, such as:

Uniqueness

What sets 4-(4-acetylpiperazin-1-yl)sulfonyl-N-(pyridin-3-ylmethyl)benzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its acetylpiperazine moiety, in particular, is crucial for its activity and distinguishes it from other similar compounds.

Properties

IUPAC Name

4-(4-acetylpiperazin-1-yl)sulfonyl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-15(24)22-9-11-23(12-10-22)28(26,27)18-6-4-17(5-7-18)19(25)21-14-16-3-2-8-20-13-16/h2-8,13H,9-12,14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFPXJUCDVZUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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